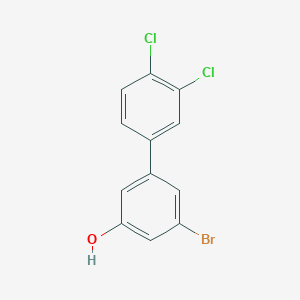

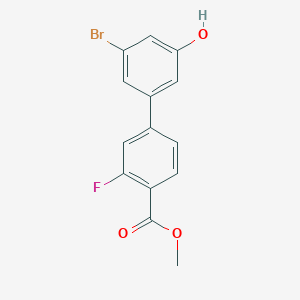

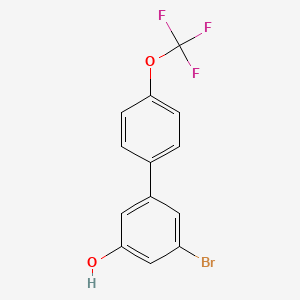

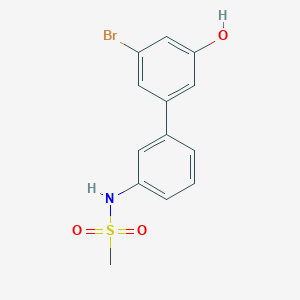

![molecular formula C15H13BrFNO2 B6383643 3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% CAS No. 1262003-99-5](/img/structure/B6383643.png)

3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% (hereafter referred to as 3-Br-5-EtCF-phenol) is a synthetic compound which is used in a variety of scientific research applications. It is a brominated phenol with an ethylcarbamoyl substituent attached to the 3-fluorophenyl ring. This compound has been studied extensively in the laboratory setting and is known to have a wide range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

3-Br-5-EtCF-phenol has been studied extensively in the laboratory setting and has a number of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been used as an inhibitor of the enzyme protein kinase A, which is involved in the regulation of many cellular processes. In addition, 3-Br-5-EtCF-phenol has been used to study the effects of oxidative stress on cells and to investigate the role of reactive oxygen species in cell death.

Mecanismo De Acción

The mechanism of action of 3-Br-5-EtCF-phenol is not fully understood. However, it is believed that this compound acts by inhibiting the activity of enzymes involved in the breakdown of neurotransmitters, such as acetylcholinesterase and protein kinase A. In addition, this compound is thought to act as an antioxidant, scavenging reactive oxygen species which can cause oxidative stress in cells.

Biochemical and Physiological Effects

3-Br-5-EtCF-phenol has been shown to have a number of biochemical and physiological effects. At the cellular level, this compound has been shown to inhibit the activity of acetylcholinesterase and protein kinase A, which can lead to an increase in the levels of acetylcholine and other neurotransmitters. In addition, this compound has been shown to act as an antioxidant, scavenging reactive oxygen species which can cause oxidative stress in cells. At the organismal level, this compound has been shown to have anti-inflammatory and anti-cancer effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 3-Br-5-EtCF-phenol in the laboratory setting has a number of advantages. This compound is relatively easy to synthesize and is readily available in the laboratory. In addition, this compound has a wide range of biochemical and physiological effects, making it useful for investigating a variety of biological processes. However, there are some limitations to the use of this compound in the laboratory setting. This compound is relatively expensive and can be difficult to obtain in large quantities. In addition, this compound has a relatively short half-life, making it difficult to use in long-term experiments.

Direcciones Futuras

There are a number of potential future directions for the use of 3-Br-5-EtCF-phenol in scientific research. This compound could be used to investigate the effects of oxidative stress on cells and to explore the role of reactive oxygen species in cell death. In addition, this compound could be used to study the effects of acetylcholinesterase and protein kinase A inhibitors on the nervous system. Finally, this compound could be used to investigate the potential therapeutic effects of this compound in the treatment of a variety of diseases, including cancer and inflammation.

Métodos De Síntesis

The synthesis of 3-Br-5-EtCF-phenol is a multi-step process which begins with the reaction of 4-fluorophenol and ethyl bromoacetate in the presence of a base such as sodium hydroxide. This reaction gives the desired 3-bromo-5-ethylcarbamoyl-4-fluorophenol, which is then treated with a reducing agent such as sodium borohydride to yield the desired 3-Br-5-EtCF-phenol. This method has been widely used in the laboratory setting and is well-documented in the literature.

Propiedades

IUPAC Name |

4-(3-bromo-5-hydroxyphenyl)-N-ethyl-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrFNO2/c1-2-18-15(20)13-4-3-9(7-14(13)17)10-5-11(16)8-12(19)6-10/h3-8,19H,2H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEAFALOHNGDKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)Br)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50686474 |

Source

|

| Record name | 3'-Bromo-N-ethyl-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol | |

CAS RN |

1262003-99-5 |

Source

|

| Record name | 3'-Bromo-N-ethyl-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50686474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

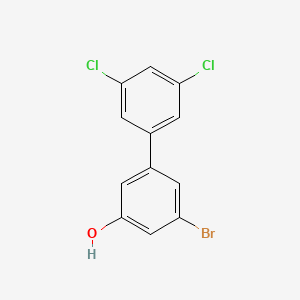

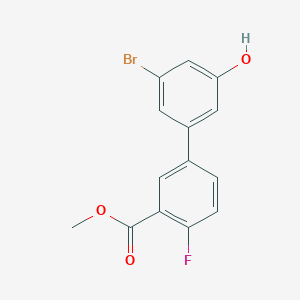

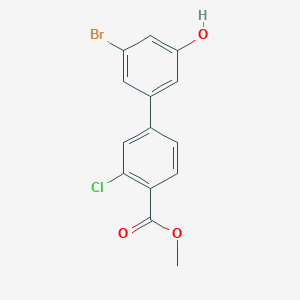

![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)